3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, involves condensation with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The molecular structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine consists of a bromine atom attached to a tetrahydroimidazo[1,5-a]pyridine ring .Physical And Chemical Properties Analysis
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a solid at room temperature . It has a molecular weight of 201.06 .Scientific Research Applications
Synthesis and Chemical Properties
"3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine" is a versatile compound in the field of organic chemistry, serving as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the creation of conformationally constrained inhibitors of enzymes such as farnesyltransferase, showcasing improved metabolic stability in vivo due to the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization (Dinsmore et al., 2000). This process highlights its significance in developing pharmaceuticals with enhanced efficacy and stability.
Pharmaceutical Research
In pharmaceutical research, the compound finds application in creating new polyheterocyclic ring systems, contributing to the development of novel antibacterial agents. For instance, derivatives synthesized from "3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" have shown potential in vitro antibacterial properties, underlining the compound's role in generating new therapeutics (Abdel‐Latif et al., 2019).
Catalysis and Synthesis
The compound is also instrumental in catalytic processes and synthetic chemistry, where it aids in the efficient synthesis of imidazo[1,2-a]pyridines. A notable example includes the use of ionic liquids to promote one-pot synthesis, demonstrating the compound's utility in simplifying reaction processes and enhancing yields (Shaabani et al., 2006).
Material Science
In material science, "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine" derivatives are explored for their emissive properties, contributing to the development of organic dyes with large Stokes shifts. This application is crucial for creating materials with specific optical properties, useful in sensors, organic light-emitting diodes (OLEDs), and fluorescence-based applications (Marchesi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBOCCQDYQFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
CAS RN |
1256157-76-2 |
Source
|
Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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